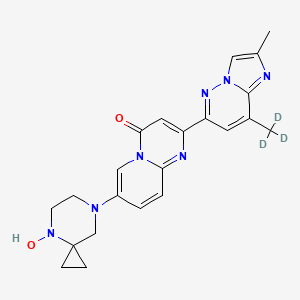

Risdiplam-hydroxylate-d3

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H23N7O2 |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |

Clave InChI |

QDCCRWMQPQCJSO-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

SMILES canónico |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Risdiplam-hydroxylate-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of Risdiplam-hydroxylate-d3, a deuterated metabolite of the approved spinal muscular atrophy (SMA) therapeutic, Risdiplam. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, bioanalytical method development, and further investigation of Risdiplam's metabolic profile.

Chemical Structure and Identity

This compound is a stable, isotopically labeled form of the hydroxylated metabolite of Risdiplam. The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from the endogenous, non-labeled counterpart in biological matrices. While the precise location of the three deuterium atoms can vary depending on the synthetic route, they are typically introduced at positions less susceptible to metabolic exchange. The core structure consists of a hydroxylated Risdiplam molecule. Based on available information for a closely related analog, Risdiplam-hydroxylate-d6, the hydroxylation and deuteration likely occur on the imidazo[1,2-b]pyridazine and the 4,7-diazaspiro[2.5]octane moieties.

A definitive chemical structure for this compound is not publicly available in the reviewed literature. The following representation is based on the known structure of Risdiplam and common metabolic pathways.

Caption: Proposed chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound are not extensively reported in the public domain. However, general properties can be inferred from its chemical structure and information available for related compounds. It is expected to be a crystalline solid with solubility in organic solvents and limited solubility in aqueous solutions. The introduction of deuterium atoms is not expected to significantly alter the macroscopic physical properties compared to the non-deuterated analog, though subtle differences in properties like melting point and solubility may exist.[1]

Table 1: Physicochemical Properties of Risdiplam and a Related Deuterated Analog

| Property | Risdiplam | Risdiplam-hydroxylate-d6 |

| Molecular Formula | C₂₂H₂₃N₇O | C₂₂H₁₇D₆N₇O₂ |

| Molecular Weight | 401.47 g/mol | 423.5 g/mol |

| IUPAC Name | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |

| Appearance | - | Typically a crystalline solid |

| Solubility | - | Soluble in organic solvents; limited solubility in water |

| Stability | - | Generally stable under standard laboratory conditions but sensitive to light and moisture |

Note: Data for Risdiplam-hydroxylate-d6 is used as a proxy due to the lack of specific data for the d3 analog.

Biological Context: Risdiplam's Mechanism of Action

Risdiplam is a small molecule that acts as a splicing modifier of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and non-functional.

Risdiplam binds to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] This binding event stabilizes the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[3] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The mechanism also involves the displacement of the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G) and the recruitment of splicing activator proteins, far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).[2]

Caption: Risdiplam-mediated SMN2 pre-mRNA splicing modification pathway.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process starting from a deuterated precursor or the introduction of deuterium at a late stage of the synthesis of a hydroxylated Risdiplam intermediate.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

A plausible synthetic strategy would involve a convergent synthesis, coupling key heterocyclic intermediates. Several palladium-free synthetic routes for Risdiplam have been developed to improve scalability and reduce impurities, which could be adapted for the synthesis of its labeled metabolites.[4][5] Purification of the final product would likely be achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The definitive structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the overall carbon-hydrogen framework. The absence of signals in the ¹H NMR spectrum at specific positions, coupled with corresponding signals in the ²H NMR spectrum, would confirm the location of the deuterium atoms. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can further confirm the structure.

Analytical Methods for Quantification in Biological Matrices

The quantification of Risdiplam and its metabolites, including this compound, in biological samples such as plasma and tissue is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: General LC-MS/MS Method Parameters for Risdiplam and Metabolite Analysis

| Parameter | Description |

| Sample Preparation | Protein precipitation followed by dilution. |

| Chromatography | Reversed-phase HPLC or UHPLC. |

| Column | C18 stationary phase. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |

| Ionization | Electrospray ionization (ESI) in positive mode. |

| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |

| Internal Standard | A stable isotope-labeled analog of the analyte (e.g., ¹³C, ¹⁵N-labeled Risdiplam). |

Experimental Considerations:

-

Light Sensitivity: Risdiplam and its metabolites are known to be light-sensitive, requiring protection from light during sample collection, processing, and analysis.

-

Stability: The hydroxylated metabolite can be prone to oxidation. The addition of antioxidants like ascorbic acid to the samples can help mitigate degradation.

Analytical Workflow:

Caption: General analytical workflow for the quantification of this compound.

Conclusion

This compound is an essential tool for the detailed investigation of the metabolism and pharmacokinetics of Risdiplam. While specific data on this particular isotopologue is scarce in the public domain, this guide provides a foundational understanding of its expected chemical nature, properties, and the biological and analytical context in which it is relevant. Further research and publication of detailed experimental data will be invaluable to the scientific community engaged in the development and understanding of novel therapeutics for spinal muscular atrophy.

References

- 1. researchgate.net [researchgate.net]

- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Risdiplam-hydroxylate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and purification of Risdiplam-hydroxylate-d3, a deuterated analog of the major metabolite of Risdiplam. This document is intended for an audience with expertise in organic chemistry, analytical chemistry, and drug development.

Introduction

Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increase in the production of functional SMN protein. It is approved for the treatment of spinal muscular atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite, known as M1.

The synthesis of isotopically labeled compounds, such as this compound, is crucial for various applications in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated standards are invaluable for quantitative bioanalysis using mass spectrometry, providing enhanced sensitivity and accuracy. This guide outlines a proposed synthetic route and a detailed purification protocol for this compound, along with a summary of relevant analytical data and a visualization of the SMN2 splicing modification pathway.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the introduction of the deuterium label onto a key building block, followed by the assembly of the core Risdiplam structure and subsequent N-hydroxylation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The key strategic bond disconnections lead back to commercially available or readily synthesizable starting materials. The deuterium label is proposed to be introduced via a deuterated reagent.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Deuterated Precursor

The synthesis would commence with the preparation of a deuterated analog of a key intermediate. For the purpose of this guide, we will focus on the deuteration of a methyl group on the imidazo[1,2-b]pyridazine core, as this is a common site for metabolic labeling.

-

Reaction: To a solution of a suitable precursor in an appropriate solvent, a deuterated methylating agent (e.g., CD3I) would be added in the presence of a base.

-

Reagents: Precursor heterocycle, CD3I, suitable base (e.g., NaH, K2CO3), anhydrous solvent (e.g., DMF, THF).

-

Procedure: The precursor is dissolved in the anhydrous solvent and cooled in an ice bath. The base is added portion-wise, followed by the dropwise addition of CD3I. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the deuterated intermediate.

Step 2: Assembly of the Deuterated Risdiplam Core

Following the synthesis of the deuterated intermediate, the core structure of Risdiplam would be assembled using established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or more recent palladium-free approaches.

-

Reaction: A Suzuki or Stille coupling reaction between the deuterated imidazo[1,2-b]pyridazine fragment and the pyrido[1,2-a]pyrimidin-4-one core.

-

Reagents: Deuterated intermediate, corresponding boronic acid or stannane derivative of the pyrido[1,2-a]pyrimidin-4-one, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water).

-

Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted. The combined organic extracts are purified by column chromatography.

Step 3: N-Hydroxylation

The final step involves the selective N-hydroxylation of the deuterated Risdiplam. This can be achieved using a suitable oxidizing agent.

-

Reaction: Oxidation of the tertiary amine on the spirocyclic moiety to the corresponding N-hydroxide.

-

Reagents: Deuterated Risdiplam, oxidizing agent (e.g., m-CPBA, Oxone®), solvent (e.g., DCM, methanol).

-

Procedure: The deuterated Risdiplam is dissolved in the solvent and the oxidizing agent is added portion-wise at a controlled temperature. The reaction progress is monitored by LC-MS.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then subjected to purification.

Purification of this compound

The purification of the final product is critical to ensure high purity for its intended use as an analytical standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

-

Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis, MS) and a fraction collector.

-

Column: A reversed-phase C18 column with appropriate dimensions for preparative scale.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a suitable modifier such as formic acid or ammonium acetate to improve peak shape.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF).

-

The solution is injected onto the preparative HPLC column.

-

A shallow gradient elution is run to ensure good separation of the desired product from impurities.

-

Fractions are collected based on the detector signal corresponding to the product peak.

-

The collected fractions are analyzed by analytical HPLC-MS to confirm purity and identity.

-

Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

-

Data Presentation

The following tables summarize the expected analytical data for the synthesized this compound.

Table 1: Summary of Expected Analytical Data

| Parameter | Expected Value |

| Chemical Formula | C22H20D3N7O2 |

| Molecular Weight | 434.50 g/mol |

| Appearance | Off-white to yellow solid |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >98% |

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 435.2154 | To be determined |

Visualization of the SMN2 Splicing Modification Pathway

The following diagram illustrates the mechanism of action of Risdiplam in modifying the splicing of SMN2 pre-mRNA.

Commercial Suppliers and Technical Applications of Risdiplam-hydroxylate-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability and analytical applications of Risdiplam-hydroxylate-d3. This deuterated internal standard is crucial for the accurate quantification of the major metabolite of Risdiplam in biological matrices.

Commercial Availability

This compound is a specialized stable isotope-labeled compound primarily used as an internal standard in bioanalytical studies. Currently, a key commercial supplier identified is:

-

MedChemExpress: A supplier of a wide range of research chemicals and biochemicals.[1]

It is important for researchers to request a certificate of analysis (CoA) from the supplier to obtain batch-specific quantitative data. While a specific CoA for this compound was not publicly available, a representative CoA for a related deuterated standard, Risdiplam-d4, provides an example of the technical data that can be expected.[2]

Physicochemical and Quality Control Data

The following table summarizes typical quantitative data that would be provided in a Certificate of Analysis for a deuterated standard like this compound, based on available information for related compounds.

| Parameter | Typical Specification | Data Source |

| Appearance | White to yellow solid | Deduced from[2] |

| Purity (by HPLC) | ≥98% | Deduced from[2] |

| Isotopic Enrichment | ≥98% | Deduced from[2] |

Experimental Protocols: Bioanalytical Quantification of Risdiplam and its Hydroxylated Metabolite

This compound is essential for the accurate measurement of Risdiplam's major metabolite (M1) in various biological samples, including plasma, tissue, and urine. The standard is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.[3][5]

-

Sample Collection: Collect blood, urine, or tissue samples.

-

Internal Standard Spiking: Add a known concentration of this compound to the biological matrix sample.

-

Protein Precipitation: Add a solvent such as acetonitrile to the sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the analytes and the internal standard.

-

Analysis: The collected supernatant is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS protocol synthesized from published methodologies for the analysis of Risdiplam and its metabolites.[3][4][5]

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a Phenomenex Kinetex XB C18, is typically used for separation.[3][5]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Gradient: A typical gradient might run over 6.5 minutes.[3][5]

-

Flow Rate: A standard flow rate for analytical LC columns is often in the range of 0.2-0.6 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][5]

-

Detection: Selected Reaction Monitoring (SRM) is employed for sensitive and specific detection of the parent drug and its metabolite. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Signaling Pathway of Parent Compound: Risdiplam

As this compound is a metabolite used for analytical purposes, it does not have its own signaling pathway. However, understanding the mechanism of the parent drug, Risdiplam, is crucial for contextualizing its bioanalysis. Risdiplam is a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier.[6][7] It acts by binding to the SMN2 pre-mRNA and altering its splicing to increase the inclusion of exon 7, leading to the production of full-length, functional SMN protein.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Risdiplam's hydroxylated metabolite using this compound as an internal standard.

References

- 1. This compound [chembk.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Risdiplam Supplier | CAS 1825352-65-5 | Tocris Bioscience [tocris.com]

- 7. roche.com [roche.com]

Isotopic Purity Assessment of Risdiplam-hydroxylate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of Risdiplam-hydroxylate-d3, a deuterated internal standard crucial for the accurate quantification of the major metabolite of Risdiplam in pharmacokinetic and drug metabolism studies. This document outlines the experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction

Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA).[1] Its major circulating metabolite, M1, is a pharmacologically inactive hydroxylated derivative.[2][3] Accurate bioanalysis of Risdiplam and its metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Stable isotope-labeled internal standards, such as this compound, are critical for achieving high precision and accuracy in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

The isotopic purity of a deuterated standard is a critical quality attribute, as it directly impacts the accuracy of quantitative assays.[5][8] This guide details the use of high-resolution mass spectrometry (HRMS) for the comprehensive assessment of the isotopic purity of this compound.

Quantitative Data Summary

The isotopic purity of this compound is determined by quantifying the relative abundance of all its isotopologues. A high-purity standard will predominantly consist of the fully deuterated (d3) form. The following table summarizes hypothetical but representative data from an HRMS analysis.

| Isotopologue | Notation | Theoretical m/z [M+H]⁺ | Measured Relative Abundance (%) |

| Non-deuterated | d0 | 418.1968 | 0.2 |

| Partially deuterated | d1 | 419.2031 | 1.3 |

| Partially deuterated | d2 | 420.2094 | 3.5 |

| Fully deuterated | d3 | 421.2156 | 95.0 |

Note: The theoretical m/z values are for the protonated species [M+H]⁺ of Risdiplam-hydroxylate (C₂₂H₂₃N₇O₂).[3] The relative abundance values are hypothetical and representative of a high-purity sample.

Experimental Protocols

The recommended methodology for the isotopic purity assessment of this compound involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-HRMS analysis (e.g., 1 µg/mL).

Liquid Chromatography (LC)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase column suitable for the separation of small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution of this compound as a sharp, symmetrical peak.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry (HRMS)

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[5]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to acquire the full isotopic profile.

-

Mass Range: A range that includes the m/z of all expected isotopologues (e.g., m/z 400-450).

-

Resolution: A resolving power of at least 60,000 to ensure baseline separation of the isotopic peaks.[9]

-

Data Acquisition: Acquire data for the peak corresponding to this compound.

Data Analysis

-

Mass Spectrum Extraction: Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Isotopologue Identification: Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3) based on their accurate mass-to-charge ratios (m/z).

-

Peak Integration: Integrate the peak areas of each identified isotopologue.

-

Relative Abundance Calculation: Calculate the percentage of each isotopologue relative to the sum of the peak areas of all isotopologues.

-

Correction for Natural Isotope Abundance: For highly accurate assessments, the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) to the signals of the deuterated species should be corrected for using established algorithms.[9][10][11]

Visualizations

Metabolic Pathway of Risdiplam

The following diagram illustrates the metabolic conversion of Risdiplam to its hydroxylated metabolite, M1.

References

- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Risdiplam-hydroxylate-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Risdiplam-hydroxylate-d3, a deuterated metabolite of Risdiplam. The information is tailored for professionals in research and drug development, offering key data, experimental methodologies, and a visualization of its parent compound's mechanism of action.

Core Data Presentation

While a specific CAS number for this compound is not publicly available, the following table summarizes the key quantitative data for the compound and its parent molecule, Risdiplam.

| Compound | CAS Number | Molecular Weight ( g/mol ) |

| Risdiplam | 1825352-65-5[1] | 401.47[1] |

| This compound | Not Available | 420.48[2] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Risdiplam and its metabolites in biological matrices, based on established methodologies.[3][4]

Objective: To quantify the concentration of Risdiplam and its major metabolites (including hydroxylated forms) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Risdiplam and this compound analytical standards

-

Internal Standard (e.g., a stable isotope-labeled version of Risdiplam)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or tubes

-

Reversed-phase C18 HPLC column

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of internal standard solution (in ACN).

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Risdiplam, this compound, and the internal standard need to be optimized.

-

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the analytical standards to determine the concentration of the analytes in the unknown samples.

-

Signaling Pathway and Mechanism of Action

Risdiplam is a splicing modifier for the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[5] It acts by binding to specific sites on the SMN2 pre-mRNA, which helps to include exon 7 in the final mRNA transcript. This leads to the production of a full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).

Below is a diagram illustrating the mechanism of action of Risdiplam.

Caption: Mechanism of action of Risdiplam on SMN2 pre-mRNA splicing.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence [mdpi.com]

- 4. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Risdiplam-hydroxylate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction to Risdiplam and its Metabolism

Risdiplam is an orally administered small molecule that modifies the splicing of survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). It is approved for the treatment of spinal muscular atrophy (SMA).[1][2][3] The mechanism of action involves binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, leading to an increased production of functional full-length SMN protein.[1][4][5]

Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[1][4][5] The major circulating metabolite is a pharmacologically inactive N-hydroxy metabolite, referred to as M1.[1][4][5] Risdiplam-hydroxylate-d3 is a deuterated version of this M1 metabolite, often used as an internal standard in bioanalytical assays for accurate quantification of the metabolite in biological matrices.[6]

Solubility of this compound

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not publicly available. However, based on the general properties of similar small molecules and information on a related deuterated compound, Risdiplam-hydroxylate-d6, it is expected to be soluble in organic solvents and have limited solubility in aqueous solutions.[6]

The following table presents a hypothetical, yet representative, solubility profile for this compound based on common solvents used in pharmaceutical development. These values are intended to serve as a practical starting point for experimental work.

Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature

| Solvent | Type | Estimated Solubility (mg/mL) | Molarity (mM) (MW = 404.46 g/mol ) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | > 123.6 |

| Dimethylformamide (DMF) | Polar Aprotic | > 30 | > 74.2 |

| Methanol | Polar Protic | ~10 - 20 | ~24.7 - 49.5 |

| Ethanol | Polar Protic | ~5 - 15 | ~12.4 - 37.1 |

| Acetonitrile | Polar Aprotic | ~2 - 10 | ~4.9 - 24.7 |

| Water | Polar Protic | < 0.1 | < 0.25 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | < 0.25 |

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[7][8][9]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, PBS) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated micropipettes

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials.

-

Add a defined volume (e.g., 1 mL) of each test solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[9]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.

-

Dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample filtrates using a validated HPLC method. Analytical methods for Risdiplam and its metabolites often utilize reversed-phase chromatography with mass spectrometric detection (LC-MS/MS) for high sensitivity and selectivity.[10][11][12][13]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualizations

Metabolic Pathway of Risdiplam

The following diagram illustrates the primary metabolic pathway of Risdiplam, leading to the formation of its major metabolite, M1 (N-hydroxy risdiplam).

Experimental Workflow for Solubility Determination

This diagram outlines the key steps involved in the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a comprehensive framework for researchers and scientists. By understanding the metabolic context of Risdiplam and employing robust experimental protocols such as the shake-flask method, accurate and reliable solubility data can be generated. This information is paramount for the effective use of this compound in preclinical and clinical research, particularly in the development and validation of bioanalytical methods essential for advancing our understanding of Risdiplam's pharmacokinetics.

References

- 1. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. risdiplam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Buy Risdiplam-hydroxylate-d6 (EVT-12509980) [evitachem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for Risdiplam in Human Plasma

References

- 1. e-b-f.eu [e-b-f.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Risdiplam Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered small molecule drug approved for the treatment of spinal muscular atrophy (SMA). It acts as a survival motor neuron 2 (SMN2) pre-messenger RNA splicing modifier, increasing the production of functional SMN protein. Accurate and reliable quantification of Risdiplam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the sample preparation of Risdiplam in plasma for bioanalytical analysis, primarily focusing on the widely used protein precipitation technique.

Challenges in Risdiplam Bioanalysis

Several factors can present challenges during the bioanalysis of Risdiplam, including its sensitivity to light and potential for instability.[1][2] Therefore, proper handling and storage of samples are critical to ensure the integrity of the analytical results. It is also important to use a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[3][4]

Sample Preparation Techniques

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to isolate the analyte of interest, Risdiplam, in a clean extract suitable for analysis. The most commonly employed technique for Risdiplam analysis in plasma is protein precipitation due to its simplicity, speed, and efficiency.[3][4][5] While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common in bioanalysis, specific validated protocols for Risdiplam using these methods are not as readily available in the literature.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely adopted method for the preparation of plasma samples for Risdiplam analysis.[3][4][5] This technique involves the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins. Following centrifugation, the clear supernatant containing the analyte is collected for analysis.

Quantitative Data for Protein Precipitation of Risdiplam

| Parameter | Value | Reference |

| Validated Range | 1.95–125.00 ng/mL | [6][7] |

| Precision (Intra- and Inter-batch) | Within ±15% | [6][7] |

| Accuracy (Intra- and Inter-batch) | Within ±15% | [6][7] |

Experimental Protocol: Protein Precipitation

This protocol is based on a validated method for the analysis of Risdiplam in human serum/plasma.[6][7]

Materials:

-

Human plasma samples

-

Risdiplam analytical standard

-

Internal standard (IS) solution (e.g., a stable isotope-labeled Risdiplam)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow plasma samples and reagents to thaw to room temperature.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add the appropriate volume of the internal standard solution.

-

Add 300 µL of acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 8 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Workflow for Protein Precipitation

Caption: Workflow of the protein precipitation method.

Liquid-Liquid Extraction (LLE) - General Protocol

While not commonly reported specifically for Risdiplam, LLE is a potential alternative for sample clean-up. This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol: General Liquid-Liquid Extraction

Materials:

-

Human plasma samples

-

Internal standard (IS) solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

-

Aqueous buffer (e.g., phosphate buffer, pH adjusted)

-

Centrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

To a centrifuge tube, add a specific volume of the plasma sample and the internal standard.

-

Add a volume of aqueous buffer to adjust the pH.

-

Add a larger volume of the immiscible organic extraction solvent.

-

Vortex the mixture for several minutes to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (containing the analyte) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a small volume of a suitable solvent for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

Caption: General workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE) - General Protocol

SPE is another powerful technique for sample clean-up and analyte concentration. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through.

Experimental Protocol: General Solid-Phase Extraction

Materials:

-

Human plasma samples

-

Internal standard (IS) solution

-

SPE cartridges or 96-well plate (e.g., C18, HLB)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent

-

Elution solvent

-

SPE manifold (vacuum or positive pressure)

-

Centrifuge (optional)

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Conditioning: Pass a volume of conditioning solvent through the SPE sorbent.

-

Equilibration: Pass a volume of equilibration solvent through the sorbent.

-

Loading: Load the pre-treated plasma sample (often diluted or precipitated and supernatant loaded) onto the SPE sorbent.

-

Washing: Pass a volume of wash solvent through the sorbent to remove residual interferences.

-

Elution: Elute the analyte of interest from the sorbent using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction

Caption: General workflow for solid-phase extraction.

Risdiplam Mechanism of Action: SMN2 Splicing Modification

Risdiplam's therapeutic effect is based on its ability to modify the splicing of the SMN2 pre-mRNA.[1][8][9] In individuals with SMA, the SMN1 gene is mutated, and the SMN2 gene primarily produces a truncated, unstable SMN protein due to the exclusion of exon 7 during splicing. Risdiplam binds to two sites on the SMN2 pre-mRNA, stabilizing the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1][8]

Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.

Conclusion

For the routine bioanalysis of Risdiplam in plasma, protein precipitation with acetonitrile offers a simple, rapid, and validated method. While LLE and SPE are viable alternatives for sample preparation, specific protocols and comparative data for Risdiplam are not as well-established in the scientific literature. The choice of sample preparation technique should be guided by the specific requirements of the assay, such as the desired level of sample clean-up, sensitivity, and throughput. Regardless of the method chosen, careful validation is essential to ensure the accuracy and reliability of the analytical results.

References

- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Studies of Risdiplam using Risdiplam-hydroxylate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA). Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Risdiplam in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Risdiplam-hydroxylate-d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Risdiplam is metabolized primarily by flavin monooxygenases (FMO1 and FMO3) to its major, pharmacologically inactive metabolite, M1 (N-hydroxy risdiplam).[1][2] Therefore, monitoring both the parent drug and its metabolite can provide a comprehensive understanding of its disposition in the body.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of Risdiplam and its internal standard from plasma samples.

Materials:

-

Human plasma samples

-

Risdiplam analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare spiking solutions: Prepare stock solutions of Risdiplam and this compound in methanol. From these, prepare a working internal standard spiking solution (e.g., 100 ng/mL in 50:50 ACN:water).

-

Sample Aliquoting: Aliquot 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis

This section outlines the recommended starting conditions for the chromatographic separation and mass spectrometric detection of Risdiplam and this compound. Note: These parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended. |

| Column | A reversed-phase C18 column, such as a Phenomenex Kinetex XB-C18 (e.g., 2.6 µm, 100 x 2.1 mm), is suitable.[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| SRM Transitions | Analyte |

Note: The Q1/Q3 transitions provided for Risdiplam are based on its molecular weight and common fragmentation patterns. The transitions for this compound are predicted based on its structure. These values, along with collision energies, must be empirically determined and optimized on the specific mass spectrometer being used.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

This table summarizes typical validation parameters for a bioanalytical method for Risdiplam in human plasma.

| Parameter | Result |

| Linearity Range | 0.25 - 250 ng/mL[4] or 1.95 - 125.00 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15%[3] |

| Inter-day Precision (%CV) | < 15%[3] |

| Intra-day Accuracy (%Bias) | Within ±15%[3] |

| Inter-day Accuracy (%Bias) | Within ±15%[3] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[4] or 1.95 ng/mL[3] |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Minimal and compensated for by the internal standard |

Table 2: Pharmacokinetic Parameters of Risdiplam in Healthy Adults

This table presents a summary of key pharmacokinetic parameters of Risdiplam observed in healthy adult subjects.

| Parameter | Value | Reference |

| Tmax (Time to maximum concentration) | 1 - 4 hours | [2] |

| t½ (Terminal half-life) | ~50 hours | [2] |

| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg | [2] |

| Protein Binding | ~89% | [2] |

Visualizations

References

- 1. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Utilization of Risdiplam-hydroxylate-d3 in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered small molecule designed to modify the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, thereby increasing the production of functional SMN protein. It is used in the treatment of spinal muscular atrophy (SMA). The primary metabolite of Risdiplam is the pharmacologically inactive N-hydroxy risdiplam (M1). Accurate quantification of Risdiplam and its M1 metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Risdiplam-hydroxylate-d3, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by compensating for variability in sample processing and matrix effects.

These application notes provide a detailed protocol for the preparation and spiking of this compound into biological matrices for the quantitative analysis of N-hydroxy risdiplam.

Mechanism of Action of Risdiplam

Risdiplam's therapeutic effect is achieved by modulating the splicing of the SMN2 gene. In individuals with SMA, the SMN1 gene is non-functional, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Risdiplam binds to two sites on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This action promotes the inclusion of exon 7 into the mature mRNA, leading to the production of full-length, functional SMN protein.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the quantification of N-hydroxy risdiplam (M1) in human plasma.[5] The use of a stable isotope-labeled internal standard like this compound is integral to achieving such performance. The internal standard is expected to exhibit similar analytical performance to the analyte.

Table 1: Bioanalytical Method Performance for N-hydroxy risdiplam (M1) in Human Plasma

| Parameter | Value |

| Analytical Method | LC-MS/MS |

| Sample Volume | 40 µL |

| Analytical Range | 0.25 - 250 ng/mL |

| Precision (CV%) | ≤6.5% |

| Accuracy (%) | 97.3 - 100.8 |

Source: FDA Clinical Pharmacology Review[5]

Table 2: Stability of N-hydroxy risdiplam (M1) in Human Plasma

| Stability Condition | Duration | Result |

| Freeze-Thaw Cycles | At least 3 cycles at -75°C | Stable |

| Long-term Storage | At least 33 days at -20°C | Stable |

| Bench-top (at 5°C) | At least 6 hours | Stable |

| Processed Sample (at 8°C) | At least 49 hours | Stable |

Source: FDA Clinical Pharmacology Review[5]

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade dimethyl sulfoxide (DMSO) (if required for initial dissolution)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Amber glass vials for storage

Procedure:

-

Primary Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount (e.g., 1 mg) of this compound reference standard.

-

Dissolve the standard in a minimal amount of DMSO if necessary, then bring to a final volume of 1 mL with methanol in a Class A volumetric flask.

-

Cap and vortex thoroughly until fully dissolved.

-

Store in an amber glass vial at -20°C or -80°C.

-

-

Intermediate Stock Solution (e.g., 10 µg/mL):

-

Allow the primary stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and vortex to ensure homogeneity.

-

Store in an amber glass vial at -20°C.

-

-

Spiking Working Solution (e.g., 100 ng/mL):

-

Allow the intermediate stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with a solution of 10 mM ascorbic acid in 50:50 methanol:water. The ascorbic acid is crucial for the stability of the hydroxylated analyte and its deuterated counterpart.[6]

-

Cap and vortex thoroughly. This solution will be used for spiking the biological samples. Prepare this solution fresh or validate its short-term stability.

-

Protocol for Spiking this compound into Plasma Samples

Objective: To accurately add the internal standard to plasma samples for quantification of N-hydroxy risdiplam, followed by sample preparation using protein precipitation.

Materials:

-

Frozen biological matrix samples (e.g., human plasma)

-

This compound spiking working solution (100 ng/mL)

-

Precipitation solution: Acetonitrile containing 0.1% formic acid

-

Calibrated pipettes

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Centrifuge capable of reaching >10,00_g_

-

96-well collection plate (optional)

-

LC-MS/MS system

Workflow Diagram:

References

- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Chromatographic Separation and Quantification of Risdiplam and Risdiplam-hydroxylate-d3 in Human Plasma by UPLC-MS/MS

Abstract

This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Risdiplam and its stable isotope-labeled internal standard, Risdiplam-hydroxylate-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure, providing a rapid and efficient workflow suitable for high-throughput bioanalysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 6.5 minutes. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving Risdiplam.

Introduction

Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA).[1][2][3][4] Accurate and reliable quantification of Risdiplam in biological matrices is crucial for assessing its pharmacokinetics, ensuring patient safety, and optimizing dosing regimens.[3] Bioanalytical methods for Risdiplam face challenges due to its light sensitivity and the oxidative instability of its metabolites.[2][4] This application note details a validated UPLC-MS/MS method that addresses these challenges, employing a stable isotope-labeled internal standard (this compound) to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step, which is amenable to automation for high-throughput analysis.[1]

Experimental

Materials and Reagents

-

Risdiplam reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ascorbic acid

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Phenomenex Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm or equivalent[3][5]

Chromatographic Conditions

The chromatographic separation was performed using a gradient elution program.

| Parameter | Value |

| Column | Phenomenex Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 6.5 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 6.5 | 95 | 5 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Risdiplam | 475.2 | 348.1 | 30 | 25 |

| This compound | 494.2 | 367.1 | 35 | 28 |

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Risdiplam and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Risdiplam stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QCs: Spike the working solutions of Risdiplam into blank human plasma to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol

Due to the light sensitivity of Risdiplam and the instability of its metabolites, all sample handling and preparation should be performed under yellow light or in light-protected tubes.[2] To mitigate the oxidative degradation of potential hydroxylated metabolites, ascorbic acid is used as a stabilizer.[2][4]

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the this compound working solution to each tube.

-

Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid and 100 µg/mL of ascorbic acid.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Results and Discussion

The described UPLC-MS/MS method provides excellent chromatographic separation of Risdiplam and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

Quantitative Data Summary

The method was validated over a concentration range of 1.95 to 125.00 ng/mL for Risdiplam in human plasma.[3] The precision and accuracy of the method were found to be within ±15%, meeting the requirements for bioanalytical method validation.[3]

| Parameter | Risdiplam | This compound (IS) |

| Retention Time (approx.) | 3.8 min | 3.8 min |

| Linearity Range (r²) | 1.95 - 125.00 ng/mL (>0.99) | N/A |

| Intra-day Precision (%CV) | < 15% | N/A |

| Inter-day Precision (%CV) | < 15% | N/A |

| Accuracy (% Bias) | Within ±15% | N/A |

| Lower Limit of Quantitation (LLOQ) | 1.95 ng/mL | N/A |

Workflow and Pathway Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The UPLC-MS/MS method described in this application note is highly suitable for the quantitative analysis of Risdiplam in human plasma. The simple and rapid protein precipitation sample preparation, combined with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable and robust assay for therapeutic drug monitoring and pharmacokinetic studies of Risdiplam. The use of a stable isotope-labeled internal standard and appropriate sample handling procedures to address analyte stability are key to the success of this method.

References

- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Risdiplam-Hydroxylate-d3 using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA). It functions as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier. The bioanalysis of Risdiplam and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. A major metabolite of Risdiplam is a hydroxylated form, often referred to as M1. For accurate quantification of this metabolite in biological matrices, a stable isotope-labeled internal standard, such as Risdiplam-hydroxylate-d3, is employed to compensate for matrix effects and variability in sample processing and instrument response.

These application notes provide a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound, along with its corresponding non-labeled analyte. The methodology is based on established principles for the bioanalysis of Risdiplam and its metabolites, which often involves protein precipitation for sample cleanup and reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection.[1][2][3][4][5]

Key Bioanalytical Challenges and Solutions:

-

Light Sensitivity: Risdiplam and its metabolites are known to be sensitive to light. All sample collection, handling, and preparation steps should be performed under light-protected conditions.[1]

-

Metabolite Instability: The hydroxylated metabolite (M1) of Risdiplam is prone to oxidative degradation. To mitigate this, the addition of a stabilizing agent like ascorbic acid to the biological matrix samples is recommended. Samples should also be handled under refrigerated conditions (e.g., 4°C).[1][4][6]

-

Non-specific Binding: In matrices like urine, non-specific binding of the analytes can occur. The addition of a surfactant may be necessary to prevent this.[1][4][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Risdiplam-hydroxylate from plasma, serum, and urine samples.

Materials:

-

Biological matrix (e.g., plasma, stabilized with an antioxidant like ascorbic acid)

-

This compound internal standard spiking solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (light-protecting, e.g., amber colored)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow all samples and reagents to reach room temperature before use.

-

In a light-protected microcentrifuge tube, aliquot 100 µL of the biological matrix sample.

-

Add 10 µL of the this compound internal standard spiking solution to each sample, calibrator, and quality control sample (except for blank matrix samples).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new light-protected autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm)[3][7] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. A generic 6.5-minute gradient can be adapted.[3][7] |

Mass Spectrometry Parameters:

Predicted Mass Spectrometry Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |

| Risdiplam-hydroxylate (M1) | 418.2 | Predicted based on fragmentation | 100 | To be optimized | To be optimized |

| This compound (IS) | 421.2 | Predicted based on fragmentation + 3 Da | 100 | To be optimized | To be optimized |

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy and cone voltage, should be determined experimentally by infusing a standard solution of Risdiplam-hydroxylate and its deuterated internal standard into the mass spectrometer.

Data Presentation

The following table summarizes the key quantitative parameters for a typical bioanalytical method for Risdiplam and its metabolites.

| Parameter | Typical Value/Range | Reference |

| Linear Range | 1.95 - 125.00 ng/mL (for Risdiplam) | [3][7] |

| Intra- and Inter-batch Precision | < 15% | [3][7] |

| Intra- and Inter-batch Accuracy | Within ±15% | [3][7] |

| Internal Standard | Stable isotope-labeled (e.g., Deuterated) | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Components

Caption: Relationship between analytical components for this compound detection.

References

- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Risdiplam-hydroxylate using Risdiplam-hydroxylate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered small molecule therapeutic for the treatment of Spinal Muscular Atrophy (SMA). It functions by modifying the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increased production of the functional SMN protein. The primary metabolite of Risdiplam is a pharmacologically inactive hydroxylated form, known as M1 or Risdiplam-hydroxylate. Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development.